Structural Differentiation: 1,3-Diphenyl Substitution vs. 2-Oxoimidazolidine–Benzoic Acid Fragment Hits in PYCR1 Inhibitor Screening
In a 2024 fragment-based X-ray crystallography screen for PYCR1 inhibitors, all eight confirmed crystallographic hits contained a 2-oxoimidazolidine or related carbonyl-bearing imidazolidine ring fused to a benzoic acid moiety [1]. 4-(1,3-Diphenylimidazolidin-2-yl)benzoic acid lacks the 2-oxo group and instead presents 1,3-diphenyl substitution, creating a distinct pharmacophoric profile. The 2-oxoimidazolidine hits achieved IC₅₀ values in the low micromolar range, with one fragment showing lower apparent IC₅₀ than the best proline-analog comparator [1]. No quantitative inhibition data for 4-(1,3-diphenylimidazolidin-2-yl)benzoic acid against PYCR1 are available in the public domain.
| Evidence Dimension | Structural classification and PYCR1 inhibitory activity |
|---|---|
| Target Compound Data | 1,3-Diphenylimidazolidine core; no published PYCR1 IC₅₀ data |
| Comparator Or Baseline | 2-Oxoimidazolidine–benzoic acid fragments (e.g., 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid); IC₅₀ values in low micromolar range |
| Quantified Difference | Different ring electronics and hydrogen-bonding capacity; quantitative activity difference not measurable from public data |
| Conditions | PYCR1 kinetic assay and X-ray crystallography at 1.94 Å resolution |
Why This Matters
Procurement for fragment-based screening programs must distinguish between the well-characterized 2-oxoimidazolidine series and the underexplored 1,3-diphenylimidazolidine scaffold, as they are not interchangeable in PYCR1-targeted campaigns.
- [1] Meeks, K. R.; Ji, J.; Protopopov, M. V.; Tarkhanova, O. O.; Moroz, Y. S.; Tanner, J. J. Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography. J. Chem. Inf. Model. 2024, 64, 1704–1718. View Source
